molecular formula C21H14ClN3O3S B5220957 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

Numéro de catalogue B5220957
Poids moléculaire: 423.9 g/mol
Clé InChI: WGXCFWABTIMLSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide, commonly known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an essential role in DNA repair mechanisms, and their inhibition has emerged as a promising strategy for the treatment of cancer. Talazoparib has demonstrated significant anti-tumor activity in preclinical and clinical studies and has been approved by the FDA for the treatment of advanced breast cancer with BRCA mutations.

Mécanisme D'action

PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which eventually results in double-strand breaks that cannot be repaired by the cell. In cancer cells with defects in DNA repair mechanisms, such as those with BRCA mutations, this leads to cell death. Talazoparib is a potent and selective inhibitor of PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
Talazoparib has been shown to induce DNA damage and cell death in cancer cells, particularly those with BRCA mutations. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In clinical studies, talazoparib has demonstrated significant anti-tumor activity in patients with advanced breast cancer with BRCA mutations. It has also been shown to have a favorable safety profile, with manageable side effects.

Avantages Et Limitations Des Expériences En Laboratoire

Talazoparib is a potent and selective PARP inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Its specificity for PARP1 and PARP2 enzymes makes it an attractive tool for studying the role of PARP in DNA repair mechanisms and cancer biology. However, talazoparib is a relatively new drug, and its long-term effects and potential toxicity are still being investigated. Additionally, its high potency and selectivity may limit its utility in certain experimental settings where a less potent or less selective PARP inhibitor may be more appropriate.

Orientations Futures

There are several potential future directions for the research and development of talazoparib. One area of interest is the identification of biomarkers that can predict response to talazoparib and other PARP inhibitors. This could help identify patients who are most likely to benefit from treatment and optimize patient selection for clinical trials. Another area of interest is the investigation of talazoparib in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of next-generation PARP inhibitors with improved potency, selectivity, and safety profiles.

Méthodes De Synthèse

The synthesis of talazoparib involves several steps, starting from the commercially available 2-chloro-4-nitrobenzoic acid. The key intermediate, 2-chloro-4-nitrobenzoyl chloride, is obtained by reacting the acid with thionyl chloride. The benzothiazole moiety is then introduced through a nucleophilic substitution reaction with 2-mercaptobenzothiazole. The final step involves coupling the benzothiazole-containing intermediate with 2-methyl-3-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Applications De Recherche Scientifique

Talazoparib has been extensively studied for its anti-tumor activity in various cancer types, including breast, ovarian, and prostate cancers. It has been shown to be particularly effective in tumors with BRCA mutations, which impair DNA repair mechanisms and render the cells vulnerable to PARP inhibition. Talazoparib has also been investigated in combination with other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-10-9-13(25(27)28)11-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCFWABTIMLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.